2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate
Description
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Properties
IUPAC Name |
2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-2-12-6-5-9-22(11-12)16-15(26-18(25)20-16)10-19-21-17(24)13-7-3-4-8-14(13)23/h3-11H,2H2,1H3,(H2-,19,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYJNYWLKYUVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)C=NNC(=O)C3=CC=CC=C3[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)/C=N/NC(=O)C3=CC=CC=C3[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including a thiazole moiety and a pyridine derivative, suggest possible interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following details:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, slightly soluble in water |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The thiazole and pyridine components may interact with specific enzymes, inhibiting their activity. This could be particularly relevant in pathways related to inflammation or cancer.
- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways that affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could also be a characteristic of this compound.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Thiazole Derivatives
A study published in Journal of Medicinal Chemistry highlighted that thiazole derivatives exhibited significant cytotoxic effects on breast and colon cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent apoptosis.
Antimicrobial Activity
Research indicates that compounds containing pyridine and thiazole rings possess antimicrobial properties.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, a series of pyridine-thiazole hybrids were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds inhibited bacterial growth effectively, suggesting potential applications in treating bacterial infections.
Summary of Biological Activities
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